REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH3:14])[C:4](=[O:13])/[CH:5]=[CH:6]/[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.[C:15]([OH:18])(=[O:17])C>CO.[Rh]>[CH3:1][O:2][N:3]([CH3:14])[C:4](=[O:13])[CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][N:10]([C:15]([O:18][C:7]([CH3:12])([CH3:8])[CH3:6])=[O:17])[CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CON(C(\C=C\C1=CC=NC=C1)=O)C
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling under a hydrogen atmosphere (5 atm)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixed solvent of THF (25 mL) and water (10 mL), di-tert-butyl dicarbonate (4.36 g) and 2M aqueous sodium hydroxide solution (25 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(CCC1CCN(CC1)C(=O)OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 165.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |